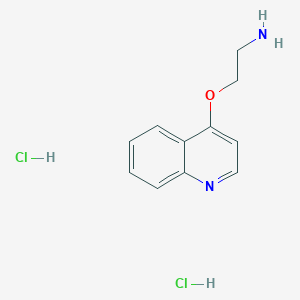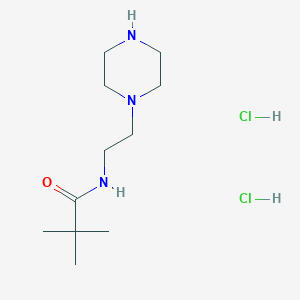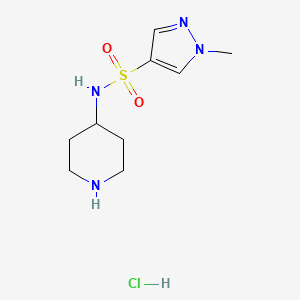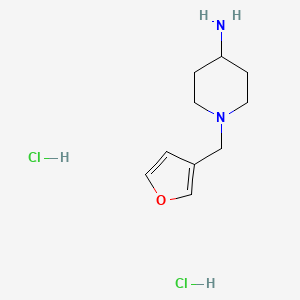
4-(2-Aminoethoxy)quinoline dihydrochloride
Übersicht
Beschreibung
4-(2-Aminoethoxy)quinoline dihydrochloride (4-AEQ dihydrochloride) is an organic compound used in scientific research experiments. It is a colorless, water-soluble solid with a melting point of 191-193 °C. 4-AEQ dihydrochloride is an important reagent in organic synthesis due to its ability to act as a nucleophile and an acid. It has been used in a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, 4-AEQ dihydrochloride has been studied for its potential biochemical and physiological properties.
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Medicinal Chemistry
4-(2-Aminoethoxy)quinoline dihydrochloride serves as a vital scaffold in drug discovery due to its structural similarity to quinoline, a core template in medicinal chemistry. Quinoline derivatives have been extensively studied for their broad spectrum of bioactivity, making them significant in the development of new pharmaceuticals . The compound’s ability to be functionalized allows for the creation of a diverse array of bioactive molecules, potentially leading to novel treatments for various diseases.
Biological Screening
In biological screening, 4-(2-Aminoethoxy)quinoline dihydrochloride can be utilized to synthesize derivatives that are then tested for antibacterial, antifungal, and anticancer activities . The compound’s derivatives can be designed to target specific biological pathways or organisms, contributing to the identification of new therapeutic agents.
Analytical Methods
The compound’s derivatives can be characterized using advanced analytical techniques such as two-dimensional (2-D) NMR spectroscopy . This application is crucial in the structural elucidation of new compounds synthesized during drug development processes, ensuring the accuracy of molecular designs.
Pharmacology
In pharmacological research, 4-(2-Aminoethoxy)quinoline dihydrochloride derivatives can be screened for various pharmacodynamic and pharmacokinetic properties . This includes assessing the compound’s efficacy, bioavailability, and toxicity, which are essential parameters in drug development.
Environmental Science
The synthesis and functionalization processes of quinoline derivatives, including those derived from 4-(2-Aminoethoxy)quinoline dihydrochloride, are being optimized for greener and more sustainable chemical processes . This application is increasingly important in reducing the environmental impact of chemical research and production.
Material Science
In material science, quinoline derivatives are explored for their potential use in creating new materials with specific properties, such as conductivity or luminescence . The versatility of 4-(2-Aminoethoxy)quinoline dihydrochloride allows for the development of materials with tailored functionalities for various industrial applications.
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-quinolin-4-yloxyethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.2ClH/c12-6-8-14-11-5-7-13-10-4-2-1-3-9(10)11;;/h1-5,7H,6,8,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHWWOSQAFWGFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)OCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethoxy)quinoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(3-Methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473404.png)

![[4-Methyl-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1473408.png)

![2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1473410.png)

![4-Methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1,3-thiazole hydrochloride](/img/structure/B1473413.png)
![4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1473414.png)
![[(2-Piperazin-1-ylpyridin-4-yl)methyl]amine trihydrochloride](/img/structure/B1473415.png)
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyrimidine hydrochloride](/img/structure/B1473416.png)
![2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1473417.png)